2-[(Nonan-2-yl)amino]butan-1-ol
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Overview
Description
2-[(Nonan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C13H29NO and a molecular weight of 215.38 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a nonyl group attached to an amino butanol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Nonan-2-yl)amino]butan-1-ol typically involves the reaction of nonan-2-amine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Nonan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(Nonan-2-yl)amino]butan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Nonan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 2-amino-: This compound has a similar structure but lacks the nonyl group, making it less hydrophobic and potentially altering its reactivity and interactions.
2-Amino-1-butanol: Another similar compound with a simpler structure, often used in different contexts due to its distinct chemical properties.
Uniqueness
2-[(Nonan-2-yl)amino]butan-1-ol is unique due to its nonyl group, which imparts specific hydrophobic characteristics and influences its chemical reactivity and interactions. This makes it particularly valuable in research settings where these properties are desired .
Properties
Molecular Formula |
C13H29NO |
---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
2-(nonan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-4-6-7-8-9-10-12(3)14-13(5-2)11-15/h12-15H,4-11H2,1-3H3 |
InChI Key |
PYDXMNOKRDQVOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)NC(CC)CO |
Origin of Product |
United States |
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